1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(11-12-27-18-9-5-2-6-10-18)24-14-17(15-24)21-22-19(23-26-21)13-16-7-3-1-4-8-16/h1-10,17H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCNTJLXSQYAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an azetidine ring, an oxadiazole moiety, and a phenylthio group, suggesting diverse mechanisms of action in biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.35 g/mol. The presence of the oxadiazole and azetidine rings is particularly significant as these structures are often associated with various biological activities.
Structural Features
| Feature | Description |
|---|---|
| Azetidine Ring | Provides a unique site for interaction with biological targets. |
| Oxadiazole Moiety | Enhances antimicrobial and anticancer properties. |
| Phenylthio Group | Potentially increases lipophilicity, aiding in membrane permeability. |
Biological Activities
Research has indicated that compounds similar to This compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds containing oxadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli in vitro tests.
Anticancer Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer cells). The results indicated that it exhibited potent cytotoxicity, comparable to established anticancer agents like Tamoxifen . The mechanism appears to involve induction of apoptosis in cancer cells, which is critical for effective cancer treatment.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The presence of the azetidine ring could contribute to its ability to modulate inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various derivatives based on the oxadiazole scaffold and evaluated their biological activities. The most promising derivatives showed significant cytotoxic effects against cancer cell lines while exhibiting low toxicity towards normal cells .
- Mechanistic Studies : Research involving docking studies has provided insights into how these compounds interact with specific biological targets at the molecular level. This approach helps in understanding their pharmacological profiles and optimizing their therapeutic potential .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one exhibit a range of biological activities:
Antimicrobial Activity
The presence of the oxadiazole and azetidine rings suggests potential antimicrobial properties. Studies have shown that compounds containing these structures can inhibit bacterial and fungal growth, making them candidates for developing new antibiotics.
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory effects. The azetidine ring may interact with inflammatory pathways, offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The unique combination of functional groups could allow it to target specific cancer cell lines effectively. Further research is necessary to elucidate its mechanism of action against cancer cells .
Case Studies and Research Findings
Numerous studies have investigated compounds structurally related to this compound:
Comparison with Similar Compounds
Core Structural Features and Physicochemical Properties
The following table compares key attributes of the target compound with analogs from the literature:
Structural and Functional Differences
- Azetidine vs. BzODZ-Epyr’s indole moiety may confer π-π stacking interactions absent in the target compound .
- Sulfur-Containing Groups : The phenylthio group in the target compound differs from the benzothiazole in Chakib et al.’s pyrazolone derivative. Thioethers (as in the target) are less electron-withdrawing than benzothiazoles, altering redox stability and metabolic pathways .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
A multi-step approach is typically employed:
Oxadiazole ring formation : Cyclocondensation of benzyl-substituted amidoximes with activated carboxylic acid derivatives (e.g., using EDCI/HOBt coupling) under microwave irradiation (70–80°C, 2 h) to form the 1,2,4-oxadiazole core .
Azetidine functionalization : Introduce the azetidine ring via nucleophilic substitution or reductive amination, ensuring regioselectivity by controlling temperature (0–25°C) and solvent polarity (e.g., DMF or THF) .
Thioether linkage : React the intermediate with thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMSO) at 60°C for 6–8 h to form the phenylthio moiety .
Optimization : Use design of experiments (DoE) to vary reaction time, temperature, and catalyst loading. Monitor purity at each step via HPLC (>95% purity threshold) .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Structural confirmation :
- Purity assessment :
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the benzyl-oxadiazole and phenylthio moieties?
Answer:
- Analog synthesis :
- Biological testing :
- Computational modeling :
Advanced: How should researchers resolve discrepancies in biological activity data across different assays?
Answer:
- Assay validation :
- Data triangulation :
- Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Analyze batch-to-batch compound purity; impurities >2% may skew activity .
- Mechanistic studies :
- Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
Advanced: What crystallographic strategies are recommended for analyzing conformational dynamics?
Answer:
- Crystal growth :
- Data collection :
- Refinement :
Advanced: How can stability studies be designed to assess the compound’s shelf life under biological assay conditions?
Answer:
- Accelerated degradation :
- Light/heat sensitivity :
- Formulation :
Advanced: What computational methods are suitable for predicting metabolic pathways?
Answer:
- In silico prediction :
- Metabolite synthesis :
- Validation :
Basic: What safety precautions are critical during handling and storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
